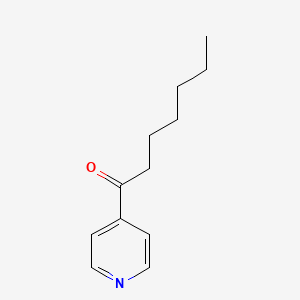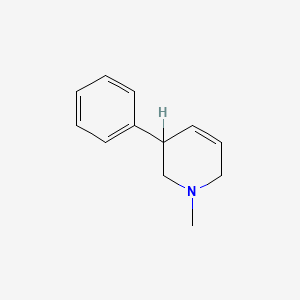
2-乙酰基-5-甲基噻吩
概述
描述
2-Acetyl-5-methylthiophene is an organic compound with the molecular formula C₇H₈OS. It is a volatile organic compound that is often used in various chemical reactions and industrial applications. The compound is characterized by a thiophene ring substituted with an acetyl group at the 2-position and a methyl group at the 5-position .
科学研究应用
2-Acetyl-5-methylthiophene has a wide range of applications in scientific research:
作用机制
Target of Action
2-Acetyl-5-methylthiophene (2A5MT) is a complex molecule that interacts with various targets. It possesses two inequivalent internal rotors, the acetyl methyl group and the ring methyl group . The primary targets of 2A5MT are these internal rotors, which play a crucial role in its chemical behavior .
Mode of Action
The interaction of 2A5MT with its targets involves internal rotations. The acetyl methyl group and the ring methyl group can rotate, leading to different conformations of the molecule . This rotation is hindered by potential barriers, which depend on the conformation of the molecule and the intramolecular interactions .
Biochemical Pathways
It is known that the height and shape of the torsional potential depend on the conformation of the molecule and the intramolecular interactions . This suggests that 2A5MT may influence biochemical pathways through its conformational changes.
Pharmacokinetics
It is a volatile organic compound , which suggests that it may have unique pharmacokinetic properties related to its volatility.
Result of Action
The molecular and cellular effects of 2A5MT’s action are largely unknown. It has been found to undergo palladium-catalyzed cross-coupling reaction with aryl bromides to form c-4 arylated product . It also reacts with 1,2-bis(5-formyl-2-methylthiophen-3-yl)cyclopentene via Aldol condensation to form a chalcone with photochromic property .
Action Environment
The action of 2A5MT can be influenced by environmental factors. For example, the rotation of its internal rotors can be affected by temperature . Additionally, as a volatile organic compound, its action, efficacy, and stability may be influenced by factors such as air pressure and humidity .
生化分析
Biochemical Properties
It is known to undergo palladium-catalyzed cross-coupling reaction with aryl bromides to form C-4 arylated product . It also reacts with 1,2-bis (5-formyl-2-methylthiophen-3-yl)cyclopentene via Aldol condensation to form a chalcone with photochromic property .
Molecular Mechanism
It is known to undergo reactions that result in the formation of C-4 arylated products and chalcones with photochromic properties .
准备方法
Synthetic Routes and Reaction Conditions: 2-Acetyl-5-methylthiophene can be synthesized by reacting 2-methylthiophene with acetic anhydride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 2-acetyl-5-methylthiophene may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
化学反应分析
Types of Reactions: 2-Acetyl-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the acetyl or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl bromides are common, forming C-4 arylated products.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Aryl-substituted thiophenes.
相似化合物的比较
- 2-Methyl-5-acetylthiophene
- 5-Methyl-2-thienyl methyl ketone
- 1-(5-Methyl-2-thienyl)ethanone
Comparison: 2-Acetyl-5-methylthiophene is unique due to its specific substitution pattern on the thiophene ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications .
属性
IUPAC Name |
1-(5-methylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSDTJYMDAEEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159932 | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale yellow liqud to crystalline powder at lower temperatures; Roasted aroma with sweet notes | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 to 234.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.120-1.130 (20°) | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13679-74-8 | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methyl-2-thienyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-5-METHYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HS3I278W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °C | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the conformational preferences of 2-Acetyl-5-methylthiophene?
A1: Research using microwave spectroscopy revealed that 2-Acetyl-5-methylthiophene (2A5MT) predominantly exists in the syn-conformer. [] This conformation, where the acetyl group's oxygen points towards the methyl group on the thiophene ring, was the only one observed in the microwave spectrum. The study was unable to detect the anti-conformer, suggesting a significant energy difference between the two forms. []
Q2: How do the internal rotations of the methyl groups in 2A5MT compare to other thiophene derivatives?
A2: Analysis of the microwave spectrum of 2A5MT allowed researchers to determine the barriers to internal rotation for both the acetyl methyl and ring methyl groups. The acetyl methyl group exhibited a barrier of 301.811(41) cm-1, which aligns with the "thiophene class" observation: acetyl groups attached to a thiophene ring tend to have torsional barriers around 300 cm-1. [] The ring methyl group displayed a lower barrier of 157.2612(13) cm-1. Comparing these values to other furan and thiophene derivatives provides insights into the electronic effects transmitted through aromatic rings and the influence of different heteroatoms on torsional barriers. []
Q3: Can 2-Acetyl-5-methylthiophene be used as a building block for more complex molecules?
A3: Yes, 2-Acetyl-5-methylthiophene serves as a versatile starting material in organic synthesis. One study demonstrated its utility in synthesizing trisubstituted thioxoimidazolidinones. [] The process involved reacting 2-Acetyl-5-methylthiophene with thiosemicarbazide, followed by a series of reactions to introduce various substituents onto the thioxoimidazolidinone core. [] This highlights the potential of 2A5MT for building diverse chemical structures with potential biological activities.
Q4: Have there been computational studies on 2-Acetyl-5-methylthiophene derivatives?
A4: Computational chemistry has been employed to investigate methanesulfonylhydrazone derivatives of 2-Acetyl-5-methylthiophene. [] Density functional theory (DFT) using the B3LYP method and the 6-31G(d,p) basis set were used to optimize the structure of 2-acetyl-5-methylthiophene methanesulfonylhydrazone (msh3). This study also explored the vibrational frequencies of msh3 and compared the calculated IR spectra with experimental data. [] Further calculations were performed on chromium pentacarbonyl complexes containing msh3 using different basis sets, with the results compared to experimental IR spectra to determine the most appropriate computational method for this class of compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)













